3,4-diethyl-1H-pyrrole-2-carbaldehyde CAS number
3,4-diethyl-1H-pyrrole-2-carbaldehyde CAS number
An In-depth Technical Guide to 3,4-diethyl-1H-pyrrole-2-carbaldehyde
CAS Number: 1006-26-4
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and applications of 3,4-diethyl-1H-pyrrole-2-carbaldehyde. This substituted pyrrole is a valuable heterocyclic building block, particularly in the synthesis of porphyrin-based therapeutic agents.
Chemical and Physical Properties
3,4-diethyl-1H-pyrrole-2-carbaldehyde is a stable, substituted aromatic aldehyde. Its physical and chemical properties are summarized below, providing essential data for laboratory and development settings.
| Property | Value | Reference |
| CAS Number | 1006-26-4 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Melting Point | 42-45 °C | [3] |
| Boiling Point | 244 °C | [3] |
| Density | 1.042 g/cm³ | [3] |
| Flash Point | 107 °C | [3] |
| InChIKey | AUYWSUQOZBWQFZ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCC1=C(C=C(N1)C=O)CC | [3] |
Synthesis and Experimental Protocols
The primary method for synthesizing 3,4-diethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 3,4-diethylpyrrole precursor.[4] This reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like pyrroles.[5][6][7]
Vilsmeier-Haack Reaction: A Representative Protocol
The following protocol is a detailed, representative procedure for the formylation of a pyrrole substrate, based on the well-established method for the parent pyrrole.[8] This can be adapted for the synthesis of the title compound starting from 3,4-diethylpyrrole.
Materials:
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3,4-Diethylpyrrole (1.0 mole)
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N,N-Dimethylformamide (DMF) (1.1 moles)
-
Phosphorus oxychloride (POCl₃) (1.1 moles)
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Dichloromethane (or ethylene dichloride)
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Sodium acetate trihydrate
-
Deionized water
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Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Petroleum ether (or hexanes) for recrystallization
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, add N,N-Dimethylformamide (DMF). Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the cooled DMF, ensuring the internal temperature is maintained below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 15-30 minutes to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).
-
Formylation: Re-cool the mixture in an ice bath and add dichloromethane as a solvent.
-
Prepare a solution of 3,4-diethylpyrrole in dichloromethane. Add this solution dropwise to the stirred Vilsmeier reagent mixture, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 15-30 minutes.
-
Hydrolysis: Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a solution of sodium acetate trihydrate in water.
-
Carefully and slowly pour the reaction mixture into the stirred sodium acetate solution. An exothermic reaction will occur.
-
Heat the resulting mixture to reflux for 15 minutes with vigorous stirring to ensure complete hydrolysis of the iminium intermediate.
-
Work-up and Purification: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine all organic extracts and wash sequentially with saturated aqueous sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or hexanes to yield pure 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
Key Applications in Drug Development
Pyrrole-2-carbaldehyde derivatives are crucial intermediates in medicinal chemistry.[9] 3,4-diethyl-1H-pyrrole-2-carbaldehyde is particularly significant as a precursor for the synthesis of β-substituted porphyrins and related macrocycles.[4] These structures are foundational to the development of agents for Photodynamic Therapy (PDT), a treatment modality for various cancers and other diseases.[10]
The ethyl groups at the 3 and 4 positions provide increased lipophilicity and influence the electronic properties of the final porphyrin, which can modulate its photosensitizing efficiency and biodistribution.
Mandatory Visualizations
Synthetic Pathway Diagrams
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Workflow for the Vilsmeier-Haack formylation of 3,4-diethylpyrrole.
Caption: Logical pathway for the synthesis of porphyrins using the title compound.
References
- 1. 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | 1006-26-4 [chemicalbook.com]
- 2. 1006-26-4(1H-Pyrrole-2-carboxaldehyde, 3,4-diethyl-) | Kuujia.com [ja.kuujia.com]
- 3. CAS No.1006-26-4 | 1H-Pyrrole-2-carboxaldehyde, 3,4-diethyl- | chem960.com [chem960.com]
- 4. 3,4-Diethylpyrrole | [frontierspecialtychemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 10. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
